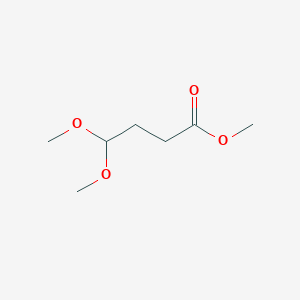

Methyl 4,4-dimethoxybutanoate

説明

Significance of Methyl 4,4-Dimethoxybutanoate as a Versatile Synthetic Building Block

The significance of this compound stems from its structure, which contains two distinct functional groups: a methyl ester and a dimethyl acetal (B89532). The acetal group serves as a stable protecting group for an aldehyde functionality. This allows chemists to perform reactions on the ester portion of the molecule without affecting the latent aldehyde.

The protected aldehyde can be unmasked under acidic hydrolysis conditions when needed for a subsequent synthetic step. chemicalforums.com This strategic deprotection reveals the reactive aldehyde for further transformations, such as condensation or cyclization reactions. This versatility makes it a key intermediate for producing industrially important compounds, including gamma-butyrolactone (B3396035), 1,4-butanediol (B3395766), and glutamic acid. google.com

Its utility is further demonstrated in its role as a precursor in the synthesis of various complex organic structures. For example, derivatives of this compound are used in the preparation of heterocyclic compounds, which are core structures in many pharmaceutical agents. google.com The compound's ability to introduce a four-carbon chain with reactive handles at both ends makes it a valuable tool for building molecular architectures.

Historical Context of its Application in Complex Molecule Construction

The application of this compound and its analogs in complex synthesis has a notable history, particularly in the field of natural product total synthesis. A patent filed in 1991 describes a process for producing this compound from acrolein, carbon monoxide, and methanol (B129727), highlighting its recognized value as a synthetic intermediate at that time. google.com

A significant application is found in the enantioselective synthesis of indole (B1671886) alkaloids. In 1999, a strategy for the formation of ajmaline-type alkaloids utilized methyl 4,4-dimethoxybutyrate as a key building block. mdpi.com In this multi-step synthesis starting from D-(+)-tryptophan, methyl 4,4-dimethoxybutyrate was reacted to form a crucial intermediate, which, after several transformations including a Dieckmann cyclization, led to the core structure of the target alkaloids. mdpi.com This work demonstrated the compound's utility in constructing complex, polycyclic systems with high stereocontrol.

Further research into the total synthesis of sarpagine/macroline/ajmaline-type indole alkaloids also employed large-scale preparation of methyl 4,4-dimethoxybutyrate as a critical step. wisconsin.edu Its role as a C4 building block in the Pictet-Spengler reaction is a recurring theme, underscoring its strategic importance in assembling the intricate frameworks of these biologically active natural products. mdpi.comwisconsin.edu Additionally, it has been used in synthetic studies aimed at creating fluorinated lactones, where it serves as a starting point for radical addition reactions. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 4,4-dimethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-9-6(8)4-5-7(10-2)11-3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRXJPOAPCEDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325708 | |

| Record name | Methyl 4,4-dimethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4220-66-0 | |

| Record name | 4220-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4,4-dimethoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,4-dimethoxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4,4 Dimethoxybutanoate

Established Synthetic Routes

Electrochemical Ring-Opening of Furan-2-carboxylic Acid with Methanol (B129727)

An effective method for the synthesis of methyl 4,4-dimethoxybutanoate involves the electrochemical ring-opening of furan-2-carboxylic acid in methanol. When this reaction is conducted using graphite electrodes, the saturated derivative, this compound, can be isolated in a notable yield of 77%. wipo.int This process offers a direct conversion of a furan (B31954) derivative to the desired acyclic dimethoxy ester.

The choice of electrode material significantly influences the reaction's outcome. While graphite electrodes favor the formation of the saturated product, using platinum electrodes in the presence of tetraethylammonium perchlorate as the electrolyte primarily yields the unsaturated methyl (Z)-4,4-dimethoxybut-2-enoate. wipo.int Further variations, such as the use of ammonium bromide as the electrolyte, can lead to the formation of the corresponding E-isomer. wipo.int

| Starting Material | Electrode Material | Electrolyte | Product | Yield |

| Furan-2-carboxylic Acid | Graphite | - | This compound | 77% |

| Furan-2-carboxylic Acid | Platinum | Tetraethylammonium perchlorate | Methyl (Z)-4,4-dimethoxybut-2-enoate | 84% |

| Furan-2-carboxylic Acid | Platinum | Ammonium bromide | Methyl (E)-4,4-dimethoxybut-2-enoate | 81% |

Reaction of Acrolein, Carbon Monoxide, and Methanol with Catalyst Systems

This compound can be produced from the reaction of acrolein, carbon monoxide, and methanol in the presence of a specialized catalyst system. This process yields a mixture of products including methyl 4-oxobutyrate and its methanol addition products, namely this compound and γ-methoxy-γ-butyrolactone. nih.gov

The catalyst system is a three-component mixture comprising:

A Group VIII metal component, typically palladium metal or a palladium-containing composition that generates palladium metal under the reaction conditions. Palladium on an inert carrier like carbon or alumina (B75360) is often used. nih.gov

A hydrogen halide, such as hydrogen chloride. nih.gov

An arylarsine co-promoter, for instance, triphenylarsine. nih.gov

The reaction is typically carried out at temperatures ranging from 90°C to 135°C and pressures between 1350 psi and 3500 psi. nih.gov The conversion of acrolein to the desired C4 esters can be significant, with the products being separable from the catalyst for subsequent purification or further reactions, such as hydrogenation to produce γ-butyrolactone or 1,4-butanediol (B3395766). nih.gov

| Reactants | Catalyst System | Temperature | Pressure | Products |

| Acrolein, Carbon Monoxide, Methanol | 5% Pd/C, HCl, Triphenylarsine | 115°C | 2700 psi | Methyl 4-oxobutyrate, this compound, γ-methoxy-γ-butyrolactone |

Conversion from Methyl Methacrylate via 4-Nitrobutanoate and Modified Nef Reaction

A multi-step synthesis of this compound can be achieved starting from methyl methacrylate. This pathway involves the initial formation of methyl 4-nitrobutanoate, followed by a modified Nef reaction to yield an intermediate that is subsequently converted to the target compound.

The first step is the Michael addition of nitromethane (B149229) to methyl acrylate (B77674) (which can be derived from methyl methacrylate). This reaction, when promoted by microwave irradiation in the presence of a catalyst such as Amberlyst-A21, can produce methyl 4-nitrobutanoate in good yield. nih.gov For instance, the addition of nitromethane to methyl acrylate has been reported to give a 69% yield of methyl 4-nitrobutanoate after 30 minutes. nih.gov

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product | Yield |

| 1 | Nitromethane, Methyl acrylate | Microwave irradiation, Amberlyst-A21 | Methyl 4-nitrobutanoate | 69% |

| 2 | Methyl 4-nitrobutanoate | Nef reaction, then basic methanolysis | 4,4-Dimethoxybutanoic acid | 86% (overall) |

| 3 | 4,4-Dimethoxybutanoic acid | Esterification | This compound | - |

Preparation from Methyl 4-Oxobutyrate

This compound can be readily prepared from methyl 4-oxobutanoate (B1241810) through an acetalization reaction. This reaction involves the treatment of the aldehyde functionality in methyl 4-oxobutanoate with methanol in the presence of an acid catalyst.

The general principle of acetal (B89532) formation from aldehydes involves the acid-catalyzed addition of two equivalents of an alcohol. This is a reversible reaction, and to favor the formation of the acetal, it is often necessary to remove the water that is formed during the reaction. Common acid catalysts for this transformation include hydrochloric acid and p-toluenesulfonic acid. The reaction of an aldehyde with methanol under these conditions yields a dimethyl acetal.

| Starting Material | Reagent | Catalyst | Product |

| Methyl 4-oxobutanoate | Methanol | Acid (e.g., HCl, p-TsOH) | This compound |

Synthesis from 3-Cyano-1,1-dimethoxypropane

The first step would be the hydrolysis of the cyano group in 3-cyano-1,1-dimethoxypropane to yield 4,4-dimethoxybutanoic acid. This transformation can typically be achieved under either acidic or basic conditions. The second step would be a standard esterification of 4,4-dimethoxybutanoic acid with methanol, usually in the presence of an acid catalyst, to produce the final product, this compound.

Radical Additions to Oct-1-ene or Vinyl Acetate (B1210297) using Methyl 2-bromo-2-chloro-2-fluoroacetate to form 2-chloro-2-fluoro-4,4-dimethoxybutanoate

The synthesis of halogenated derivatives of this compound can be accomplished through radical addition reactions. Specifically, the radical addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers has been demonstrated as a method to introduce a difluoroacetyl group and form an acetal. This methodology can be extended to other alkenes and halogenated starting materials.

In the context of forming 2-chloro-2-fluoro-4,4-dimethoxybutanoate, a plausible route would involve the radical addition of methyl 2-bromo-2-chloro-2-fluoroacetate to an appropriate alkene. While specific examples with oct-1-ene or vinyl acetate are not detailed, the general mechanism would involve the generation of a radical from the bromo-chloro-fluoroacetate, its addition to the double bond of the alkene, and subsequent reaction steps to yield the final product. The reaction of radical species with vinyl ethers in the presence of an alcohol is known to produce the corresponding acetals.

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. These approaches focus on reducing waste, minimizing energy consumption, and utilizing safer chemicals.

The principles of green chemistry provide a framework for developing more sustainable routes to chemical compounds like this compound. researchgate.netmasterorganicchemistry.com Key strategies include the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. masterorganicchemistry.com Traditional organic syntheses often rely on volatile and toxic solvents, which contribute to environmental pollution. researchgate.net Green chemistry promotes the use of alternatives such as water, ionic liquids, or supercritical fluids. masterorganicchemistry.com For the synthesis of butanoate esters, replacing hazardous solvents with more benign options like 2-methyltetrahydrofuran (2-MeTHF) or shifting to solvent-less conditions where possible can significantly reduce the environmental impact of the process. reddit.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. nih.gov Enzymes operate under mild conditions (temperature and pH), are highly selective, and can eliminate the need for heavy metal catalysts, reducing product contamination. nih.gov Lipases are a class of enzymes widely used for the synthesis of esters due to their stability and broad substrate specificity. nih.gov

A potential enzymatic pathway for this compound could involve the transesterification of a suitable precursor with methanol, catalyzed by a lipase. For instance, studies on the synthesis of a similar compound, methyl butyrate, have demonstrated high yields using lipase from Aspergillus fumigatus. nih.gov In that process, the enzyme effectively catalyzed the reaction between vinyl butyrate and methanol in an organic solvent, achieving an 86% yield under optimized conditions. nih.gov A similar strategy could be adapted for this compound, offering a greener alternative to traditional chemical catalysis.

Table 1: Example of Lipase-Catalyzed Synthesis of Methyl Butyrate nih.gov

| Parameter | Optimal Condition |

|---|---|

| Enzyme Source | Aspergillus fumigatus |

| Reaction Type | Trans-esterification |

| Substrates | Vinyl butyrate, Methanol |

| Molar Ratio | 2:2 |

| Solvent | n-hexane |

| Temperature | 40°C |

| Incubation Time | 16 hours |

| Enzyme Conc. | 30 µg/ml |

| Maximum Yield | 86% |

This data illustrates the potential for high-yield, selective synthesis of esters under mild, enzyme-catalyzed conditions.

For example, in silver(I)-promoted oxidative coupling reactions, it was found that changing the solvent from dichloromethane (B109758) to the "greener" option of acetonitrile (B52724) not only improved the environmental profile but also provided the best balance between conversion and selectivity. monash.edu Furthermore, the reaction time was successfully reduced from 20 hours to 4 hours without a significant drop in performance. monash.edu Similar principles can be applied to the synthesis of this compound, where systematic variation of conditions can identify the most efficient process.

Table 2: Conceptual Optimization for Ester Synthesis

| Trial | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 1 | 60 | 12 | 65 | 90 |

| 2 | 1 | 80 | 12 | 78 | 92 |

| 3 | 2 | 80 | 12 | 85 | 95 |

| 4 | 2 | 80 | 8 | 86 | 96 |

This conceptual table demonstrates how adjusting parameters can lead to an optimal outcome, balancing high yield and purity with efficient use of time and resources.

Precursor and Derivative Synthesis

The synthesis of related compounds, such as precursors and derivatives, is essential for various applications and for developing flexible synthetic routes.

Ethyl 2-cyano-4,4-dimethoxybutanoate is a key precursor used in the synthesis of various heterocyclic compounds. One documented method involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. ias.ac.in The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide. ias.ac.in The mixture is heated to reflux to drive the reaction to completion. After cooling, the product is isolated through extraction and purification, yielding Ethyl 2-cyano-4,4-dimethoxybutanoate. ias.ac.in A specific example achieved a 74% conversion rate with a product purity of 83%. ias.ac.in

Table 3: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate ias.ac.in

| Reactant/Reagent | Molar Quantity | Role |

|---|---|---|

| Ethyl 2-cyanoacetate | 1.0 mol | Reactant |

| 2-bromo-1,1-dimethoxyethane | 0.89 mol | Reactant |

| Potassium Carbonate | 122 g total | Base |

| Potassium Iodide | 7.0 g | Catalyst |

| Result | 74% Conversion | 83% Purity |

The reduction of an ester functional group to a primary alcohol is a fundamental transformation in organic synthesis. This compound can be reduced to its corresponding alcohol, Methyl 4,4-dimethoxybutanol. This conversion requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orglumenlearning.com

The reagent of choice for this transformation is typically Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com The reaction is carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The LiAlH₄ provides a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ester. lumenlearning.com A subsequent workup step with water or a dilute acid is required to protonate the resulting alkoxide and yield the primary alcohol. lumenlearning.com While highly effective, LiAlH₄ reacts violently with water and must be handled with care under anhydrous conditions. lumenlearning.com Alternative methods, such as using NaBH₄ in combination with a Lewis acid catalyst (e.g., CeCl₃) or at elevated temperatures, can also achieve the reduction of methyl esters to alcohols. reddit.comtandfonline.com

Table of Compounds

| Compound Name |

|---|

| 2-bromo-1,1-dimethoxyethane |

| 2-methyltetrahydrofuran (2-MeTHF) |

| Acetonitrile |

| Dichloromethane |

| Ethyl 2-cyano-4,4-dimethoxybutanoate |

| Ethyl 2-cyanoacetate |

| Lithium Aluminum Hydride (LiAlH₄) |

| Methanol |

| This compound |

| Methyl 4,4-dimethoxybutanol |

| Methyl butyrate |

| Potassium Carbonate |

| Potassium Iodide |

| Sodium Borohydride (NaBH₄) |

Conversion to 4,4-Dimethoxybutanoic Acid

The conversion of this compound to 4,4-dimethoxybutanoic acid is a standard hydrolysis reaction of a methyl ester to its corresponding carboxylic acid. This transformation can be effectively achieved under either acidic or basic conditions.

One common method involves saponification, which is the hydrolysis of an ester using a base, typically an aqueous solution of a hydroxide salt like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is generally heated to ensure completion. In this process, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. A subsequent acidification step with a strong acid, such as hydrochloric acid (HCl), is necessary to protonate the carboxylate and furnish the final carboxylic acid product. The reaction is irreversible, as the final deprotonation of the carboxylic acid by the base drives the equilibrium towards the products. masterorganicchemistry.comresearchgate.net

Alternatively, acid-catalyzed hydrolysis can be employed. This method involves heating the ester with water in the presence of a catalytic amount of a strong acid, like sulfuric acid (H₂SO₄) or hydrochloric acid. chemguide.co.ukgoogle.com The reaction is reversible, and to drive it to completion, an excess of water is typically used. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

A milder approach for this hydrolysis utilizes trimethyltin hydroxide (Me₃SnOH). This reagent has been shown to be effective in cleaving methyl esters, even in the presence of other sensitive functional groups, by heating the substrate with the reagent in a solvent like 1,2-dichloroethane. sci-hub.st

Below is a data table summarizing typical conditions for the hydrolysis of methyl esters to carboxylic acids, which are applicable to the conversion of this compound.

| Method | Reagents | Solvent | Temperature | Reaction Time | Work-up | Typical Yield |

| Basic Hydrolysis (Saponification) | NaOH or KOH (aq) | Methanol/Water | Reflux | 2-4 hours | Acidification (e.g., HCl) | >90% |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl (cat.) | Water/THF | Reflux | 4-8 hours | Extraction | 80-90% |

| Trimethyltin Hydroxide | Me₃SnOH | 1,2-Dichloroethane | 60-80 °C | 1-5 hours | Aqueous wash | High |

Preparation of Benzyl (R)-3-hydroxy-4,4-dimethoxybutanoate

The synthesis of benzyl (R)-3-hydroxy-4,4-dimethoxybutanoate involves the formation of a benzyl ester. This can be achieved through several synthetic strategies, starting from either the corresponding carboxylic acid or a simpler ester. A key aspect of this synthesis is the introduction of the benzyl group and the maintenance of the (R)-stereochemistry at the 3-position.

One plausible route is the direct benzylation of (R)-3-hydroxy-4,4-dimethoxybutanoic acid. This can be accomplished by reacting the carboxylic acid with benzyl bromide (BnBr) in the presence of a non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) in a suitable solvent like dimethylformamide (DMF). arkat-usa.org The base deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile and displaces the bromide from benzyl bromide to form the benzyl ester.

Another effective method for the benzylation of carboxylic acids involves the use of 2-benzyloxy-1-methylpyridinium triflate. This reagent, which can be generated in situ, allows for the benzylation under neutral conditions, which is advantageous for substrates with acid- or base-sensitive functional groups. beilstein-journals.orgnih.govresearchgate.net

Alternatively, if starting from methyl (R)-3-hydroxy-4,4-dimethoxybutanoate, a transesterification reaction could be employed. This would involve heating the methyl ester with benzyl alcohol in the presence of an acid or base catalyst. However, achieving high conversion can be challenging due to the equilibrium nature of the reaction. A more efficient approach would be a catalyzed transesterification, for instance, using a tetranuclear zinc cluster, which can proceed under mild conditions. organic-chemistry.org

The following table outlines potential conditions for the synthesis of benzyl esters, which could be adapted for the preparation of benzyl (R)-3-hydroxy-4,4-dimethoxybutanoate.

| Starting Material | Method | Reagents | Solvent | Temperature | Typical Yield |

| (R)-3-hydroxy-4,4-dimethoxybutanoic acid | Williamson Ether Synthesis | Benzyl bromide, NaHCO₃ | DMF | Room Temp to 90 °C | 80-95% |

| (R)-3-hydroxy-4,4-dimethoxybutanoic acid | Pyridinium-based Benzylation | 2-Benzyloxypyridine, Methyl triflate, NEt₃ | Toluene (B28343) | 90 °C | High |

| Methyl (R)-3-hydroxy-4,4-dimethoxybutanoate | Catalytic Transesterification | Benzyl alcohol, Zinc cluster catalyst | Toluene | 80 °C | High |

Chemical Reactivity and Mechanistic Studies of Methyl 4,4 Dimethoxybutanoate

Role in Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and molecules like Methyl 4,4-dimethoxybutanoate can serve as valuable building blocks in these processes. vanderbilt.edu The presence of the ester group allows for the generation of a nucleophilic enolate, while the electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.

Dieckmann Cyclization

The Dieckmann cyclization, or Dieckmann condensation, is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming five- and six-membered rings. wikipedia.orgorganicreactions.org The mechanism is analogous to the intermolecular Claisen condensation, involving the formation of an enolate at the α-position of one ester group, which then attacks the carbonyl carbon of the second ester group within the same molecule. wikipedia.org

This compound, in its original form, cannot undergo a Dieckmann cyclization because it is a monoester, and the reaction fundamentally requires the presence of two ester groups within the same molecule to facilitate intramolecular condensation. wikipedia.orgsynarchive.com

To participate in a Dieckmann-type reaction, this compound must first be converted into a suitable diester precursor. A hypothetical pathway would involve its transformation into a 1,6- or 1,7-diester. For instance, if the methyl ester group were reduced to an alcohol and then re-esterified with a molecule containing another ester group (e.g., adipoyl chloride), the resulting diester could then undergo cyclization.

The general mechanism for the Dieckmann cyclization of a generic 1,6-diester is presented below:

| Step | Description |

| 1. Enolate Formation | A strong base, such as sodium ethoxide, deprotonates the α-carbon of one ester, creating a nucleophilic enolate. wikipedia.org |

| 2. Intramolecular Attack | The enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. |

| 3. Elimination | The intermediate collapses, expelling the alkoxide leaving group to form a cyclic β-keto ester. libretexts.org |

| 4. Deprotonation (Drive) | The resulting β-keto ester is acidic and is deprotonated by the alkoxide base. This highly favorable acid-base reaction drives the equilibrium toward the product. wikipedia.org |

| 5. Protonation | An acidic workup protonates the enolate to yield the final neutral cyclic β-keto ester product. |

This reaction is most efficient for the formation of sterically stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively. wikipedia.orgalfa-chemistry.com

Aldol (B89426) Reactions and Derivatives

This compound can participate in aldol-type reactions, which involve the reaction of an enolate with a carbonyl compound. Its role can be twofold: acting as a nucleophilic enolate donor in a crossed aldol reaction or being converted into an aldehyde derivative that undergoes subsequent reactions.

In a Crossed Aldol Reaction , a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate the α-carbon of this compound to form a lithium enolate. This enolate can then react with an aldehyde or ketone that cannot easily enolize itself (e.g., benzaldehyde (B42025) or formaldehyde), leading to a single major product. chemistrysteps.comlibretexts.org This "directed" approach is necessary to prevent a complex mixture of self-condensation and cross-condensation products. libretexts.orgkhanacademy.org

| Reactant 1 (Enolate Source) | Base | Reactant 2 (Electrophile) | Product Type |

| This compound | LDA | Benzaldehyde | β-hydroxy ester |

| This compound | LDA | Acetone | β-hydroxy ester |

Furthermore, the acetal (B89532) group of this compound can be hydrolyzed under acidic conditions to unmask the aldehyde functionality, yielding methyl 4-oxobutanoate (B1241810) . organicchemistrytutor.com This derivative is a γ-keto ester and is a key intermediate for further transformations, including intramolecular aldol reactions (see section 3.2.1).

Nucleophilic Additions

The ester carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack. Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily react with esters. organic-chemistry.org

The reaction proceeds via a two-step addition mechanism. The first equivalent of the organometallic reagent adds to the carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide (B1231860) (-OCH₃) leaving group to form a ketone. chemistrysteps.com This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent. chemistrysteps.com Subsequent protonation with a weak acid yields a tertiary alcohol where two identical alkyl/aryl groups from the organometallic reagent have been added. masterorganicchemistry.com

General Reaction Scheme: this compound + 2 R-MgX → (Intermediate) --(H₃O⁺ workup)--> Tertiary Alcohol

It is noteworthy that the acetal functional group is stable under the basic conditions of Grignard and organolithium reactions, making it an effective protecting group for the aldehyde functionality while the ester is being manipulated. libretexts.orgstudy.com

| Organometallic Reagent | Initial Product (after 1st addition) | Final Product (after 2nd addition & workup) |

| Methylmagnesium bromide (CH₃MgBr) | 5,5-Dimethoxypentan-2-one | 2-Methyl-5,5-dimethoxyhexan-2-ol |

| Phenyllithium (C₆H₅Li) | 1,1-Dimethoxy-4-phenylbutan-1-one | 1,1-Dimethoxy-4-phenylpentan-4-ol |

Radical Additions

Radical addition reactions typically involve the addition of a free radical to an unsaturated system, such as an alkene or alkyne. Saturated esters like this compound are generally not susceptible to radical addition at the carbonyl double bond. Instead, their reactivity under radical conditions is dominated by hydrogen atom abstraction. rsc.orgrsc.org

High-energy radicals (like hydroxyl or amino radicals) can abstract a hydrogen atom from one of the C-H bonds in the molecule, generating a carbon-centered radical. polimi.itnih.gov The stability of the resulting radical determines the most likely site of abstraction. Once formed, this radical intermediate can undergo various subsequent reactions, such as decomposition, isomerization, or reaction with other molecules (e.g., O₂ in oxidation studies). nih.govnih.gov However, the use of this compound specifically as a substrate in synthetic radical addition reactions for C-C bond formation is not a common or well-documented strategy.

Participation in Cyclization Reactions

The bifunctional nature of this compound and its derivatives makes it a useful precursor for various cyclization reactions, particularly those forming five-membered rings.

Intramolecular Cyclizations

The most significant intramolecular cyclization involving a derivative of this compound is the aldol cyclization of methyl 4-oxobutanoate . As mentioned in section 3.1.2, this key intermediate is readily prepared by the acid-catalyzed hydrolysis of the acetal group. organicchemistrytutor.com

Once formed, methyl 4-oxobutanoate possesses both an enolizable position (α to the ester) and an electrophilic carbonyl (the aldehyde). In the presence of a base, an enolate can be formed, which then attacks the aldehyde carbonyl intramolecularly. This 5-endo-trig cyclization is highly favorable and, after protonation, yields a cyclic five-membered β-hydroxy ester. This product can often be dehydrated under the reaction conditions to form a more stable α,β-unsaturated cyclopentenone derivative. Studies on similar 4-oxobutanoic acid systems have explored these cyclization pathways. researchgate.netdoaj.orgresearchgate.neturfu.ru

Reaction Pathway for Intramolecular Aldol Cyclization:

Hydrolysis: this compound is treated with aqueous acid to form methyl 4-oxobutanoate.

Enolate Formation: A base (e.g., sodium methoxide) removes an acidic α-proton from the carbon adjacent to the ester group.

Intramolecular Attack: The nucleophilic enolate attacks the electrophilic aldehyde carbon.

Cyclization: A five-membered ring is formed, resulting in a cyclic alkoxide intermediate.

Protonation: The alkoxide is protonated to give the cyclic β-hydroxy ester.

Dehydration (optional): Under certain conditions (e.g., heat), a molecule of water is eliminated to form an α,β-unsaturated product.

This strategy highlights the utility of the acetal in this compound as a masked functional group, allowing for selective reactions at the ester before revealing the aldehyde to trigger a key cyclization step.

Formation of Nitrogen-Containing Heterocycles

This compound and its derivatives serve as versatile precursors in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of the acetal and ester functionalities allows for a range of chemical transformations, leading to the construction of complex ring systems found in numerous biologically active molecules.

Pictet-Spengler Reaction (PSR) in Indole (B1671886) and Isoquinoline (B145761) Alkaloid Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which form the core structures of many indole and isoquinoline alkaloids. The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization. While direct examples of this compound in this reaction are not extensively documented, its corresponding aldehyde, 4,4-dimethoxybutanal (B1624582), is a suitable substrate.

In a typical sequence, 4,4-dimethoxybutanal would react with a tryptamine (B22526) derivative to form an iminium ion intermediate. Subsequent intramolecular electrophilic substitution onto the indole ring would lead to the formation of the tetrahydro-β-carboline skeleton. The dimethoxyacetal group can be hydrolyzed under acidic conditions to an aldehyde, which then participates in the cyclization. This strategy has been employed in the synthesis of various complex alkaloids. The stereochemical outcome of the Pictet-Spengler reaction can be influenced by the use of chiral auxiliaries or catalysts, leading to the enantioselective synthesis of alkaloid precursors.

Synthesis of Pyrimidines and Pyrrolo[2,3-d]pyrimidines via Intermediates like Ethyl 2-cyano-4,4-dimethoxybutanoate

A significant application of derivatives of this compound is in the synthesis of pyrimidines and the fused pyrrolo[2,3-d]pyrimidine ring system, a core structure in many kinase inhibitors and other therapeutic agents. A key intermediate in this process is ethyl 2-cyano-4,4-dimethoxybutanoate.

A patented method describes a multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting from ethyl 2-cyano-4,4-dimethoxybutanoate. google.com This process involves the following key steps:

Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This intermediate is synthesized by the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. google.com

Formation of the Pyrimidine (B1678525) Ring: The ethyl 2-cyano-4,4-dimethoxybutanoate is reacted with formamidine (B1211174) to construct the pyrimidine ring, yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. google.com

Cyclization to the Pyrrolo[2,3-d]pyrimidine Core: The resulting pyrimidine derivative is then treated to induce cyclization, forming 7H-pyrrolo[2,3-d]pyrimidin-4-ol. google.com

Chlorination: The final step involves the conversion of the hydroxyl group to a chlorine atom, affording the target molecule, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com

This synthetic route highlights the utility of the dimethoxybutanoate scaffold in providing the necessary carbon framework for the construction of these important heterocyclic systems.

| Step | Reactants | Product |

| 1 | Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane | Ethyl 2-cyano-4,4-dimethoxybutanoate |

| 2 | Ethyl 2-cyano-4,4-dimethoxybutanoate, Formamidine | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol |

| 3 | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | 7H-pyrrolo[2,3-d]pyrimidin-4-ol |

| 4 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

Aza-Prins Reactions for Azabicycle Formation

The aza-Prins reaction is a valuable method for the construction of nitrogen-containing rings, such as piperidines, through the cyclization of an N-acyliminium ion with an alkene. The aldehyde derived from this compound, 4,4-dimethoxybutanal, can be a precursor to the iminium ion required for this reaction.

In a hypothetical aza-Prins cyclization, 4,4-dimethoxybutanal would first react with a suitable amine to form an imine, which is then activated, typically by an acid, to generate an iminium ion. If the amine substrate also contains an appropriately positioned alkene moiety, an intramolecular cyclization can occur to form an azabicycle. The stereochemical course of the aza-Prins reaction can be controlled to afford specific diastereomers, making it a useful tool in the synthesis of complex nitrogen heterocycles. While specific examples utilizing 4,4-dimethoxybutanal in the formation of azabicycles are not prevalent in the literature, the general principles of the aza-Prins reaction suggest its potential applicability. gre.ac.uk

Biginelli Reactions with Related Dimethoxy Esters

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is a cornerstone in the synthesis of a wide range of medicinally important compounds. While a direct application of this compound as the β-ketoester component is not typical due to its structure, related dimethoxy esters and acetals can participate in Biginelli-like reactions.

For instance, the aldehyde component in a Biginelli reaction can be a dimethoxy acetal, which under the acidic reaction conditions, generates the aldehyde in situ. Furthermore, variations of the Biginelli reaction have been developed that utilize different dicarbonyl components. The reaction mechanism generally involves the formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone. wikipedia.org The versatility of the Biginelli reaction allows for the incorporation of a wide variety of substituents into the final heterocyclic product. beilstein-journals.orgmdpi.com

Stereochemical Control and Asymmetric Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. This compound and its derivatives can be employed in reactions where new stereocenters are created, and various strategies can be used to control the stereochemical outcome.

Diastereoselective Transformations

Diastereoselective reactions are those that favor the formation of one diastereomer over another. In the context of the reactions involving derivatives of this compound, diastereoselectivity can be achieved through several approaches.

One common strategy is the use of a chiral auxiliary . wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical course of a reaction, and is then removed to reveal the enantiomerically enriched product. For example, if the ester group of this compound were converted to an amide with a chiral amine, subsequent reactions at a prochiral center could proceed with high diastereoselectivity.

Substrate-controlled diastereoselectivity is another important approach. In this case, the existing stereocenters in the molecule influence the stereochemical outcome of a subsequent reaction. For instance, in a Pictet-Spengler reaction involving a chiral tryptamine derivative and 4,4-dimethoxybutanal, the stereochemistry of the tryptamine can direct the formation of a specific diastereomer of the tetrahydro-β-carboline product. Similarly, in aza-Prins cyclizations, the stereochemistry of substituents on the starting homoallylic amine can control the relative stereochemistry of the newly formed piperidine (B6355638) ring. gre.ac.uk

The field of asymmetric catalysis offers powerful methods for controlling stereochemistry. Chiral catalysts, such as chiral Brønsted acids or Lewis acids, can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer. Such catalytic asymmetric transformations are highly sought after for their efficiency and atom economy.

While specific, detailed studies on the diastereoselective transformations of this compound itself are not extensively reported, the principles of stereochemical control are broadly applicable to its derivatives in the synthesis of complex chiral molecules.

Lack of Specific Research Data Precludes In-Depth Analysis of this compound

The initial investigation sought to elaborate on the following specific areas:

Applications of Methyl 4,4 Dimethoxybutanoate in Total Synthesis

Synthesis of Biologically Active Compounds

The strategic importance of Methyl 4,4-dimethoxybutanoate is particularly evident in the synthesis of complex organic molecules that possess biological activity. Its functional groups provide handles for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of pharmaceutical agents.

A notable application of a derivative of this compound is in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. justia.comgoogle.comwipo.int This compound is a key intermediate in the manufacture of several active pharmaceutical ingredients (APIs), including tofacitinib, ruxolitinib, and baricitinib, which are used in the treatment of autoimmune diseases and certain cancers. justia.com

The synthesis begins with a derivative, ethyl 2-cyano-4,4-dimethoxybutanoate, which is prepared by the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. justia.comgoogle.com This derivative then undergoes a cyclization reaction with formamidine (B1211174) to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. justia.comgoogle.com Subsequent acid-catalyzed intramolecular cyclization and dehydration afford 7H-pyrrolo[2,3-d]pyrimidin-4-ol. justia.com Finally, chlorination of this intermediate provides the target molecule, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. justia.com This synthetic route highlights the utility of the dimethoxybutanoate core in constructing complex heterocyclic systems central to modern pharmaceuticals.

| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane | Base (e.g., Potassium Carbonate) | Ethyl 2-cyano-4,4-dimethoxybutanoate | Alkylation |

| 2 | Ethyl 2-cyano-4,4-dimethoxybutanoate | Formamidine | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Cyclization |

| 3 | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Acid (e.g., HCl) | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Intramolecular Cyclization/Dehydration |

| 4 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Chlorinating Agent (e.g., POCl3) | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorination |

The chemical structure of dimethoxybutanoate derivatives makes them theoretically suitable for use in prodrug synthesis. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. The ester and acetal (B89532) functionalities present in this compound could potentially be used to mask polar functional groups of a parent drug, thereby improving its pharmacokinetic properties, such as absorption and distribution. While the general principles of prodrug design support this potential application, specific examples of prodrugs synthesized directly from this compound are not extensively documented in publicly available literature.

Precursor for Industrially Important Compounds

This compound is a valuable precursor for the synthesis of several high-volume industrial chemicals. Its conversion to these compounds often involves straightforward chemical transformations, making it an attractive starting material from an industrial perspective.

This compound can be efficiently converted to gamma-butyrolactone (B3396035) (GBL) and 1,4-butanediol (B3395766) (BDO). google.com Both GBL and BDO are important industrial solvents and are used as precursors in the production of polymers, such as polybutylene terephthalate (B1205515) (PBT) and tetrahydrofuran (B95107) (THF). google.com

The synthesis of GBL from this compound is typically achieved through catalytic hydrogenation. google.com This process involves the reduction of the ester and the deprotection and subsequent cyclization of the acetal. The reaction can be carried out using various catalysts, such as Raney nickel, ruthenium, or palladium on carbon, often in the presence of water and an acid co-catalyst like para-toluenesulfonic acid. google.com

Further hydrogenation of either this compound or the intermediate GBL can yield 1,4-butanediol. google.com This transformation is typically carried out under more forcing conditions or with specific catalysts, such as copper chromite, to achieve the complete reduction of the ester or lactone functionality to the corresponding diol. google.com

| Starting Material | Target Compound | Key Reaction Type | Typical Catalyst(s) |

|---|---|---|---|

| This compound | Gamma-Butyrolactone (GBL) | Catalytic Hydrogenation/Cyclization | Raney Ni, Ru/C, Pd/C |

| This compound | 1,4-Butanediol (BDO) | Catalytic Hydrogenation | Copper Chromite |

This compound is also a potential precursor for the synthesis of glutamic acid, a non-essential amino acid that is widely used as a flavor enhancer (monosodium glutamate) and in the pharmaceutical industry. google.com The synthesis would likely proceed through the hydrolysis of the acetal in this compound to unmask the aldehyde, yielding methyl 4-oxobutyrate. google.com

This intermediate can then be subjected to a variation of the Strecker amino acid synthesis. google.com The Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. In this case, methyl 4-oxobutyrate would react with ammonia and a cyanide source, followed by hydrolysis of both the nitrile and the ester groups to afford glutamic acid.

| Compound Name |

|---|

| 1,4-Butanediol |

| 2-bromo-1,1-dimethoxyethane |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

| 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol |

| 7H-pyrrolo[2,3-d]pyrimidin-4-ol |

| Baricitinib |

| Copper chromite |

| Ethyl 2-cyano-4,4-dimethoxybutanoate |

| Ethyl 2-cyanoacetate |

| Formamidine |

| Gamma-Butyrolactone |

| Glutamic Acid |

| This compound |

| Methyl 4-oxobutyrate |

| Palladium on carbon |

| para-Toluenesulfonic acid |

| Polybutylene terephthalate |

| Raney nickel |

| Ruxolitinib |

| Ruthenium |

| Tetrahydrofuran |

| Tofacitinib |

Spectroscopic and Analytical Characterization in Research Contexts

Advanced NMR Studies in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for real-time monitoring of chemical reactions. nih.govnih.gov Advanced NMR techniques, including in-line and on-line flow NMR, allow for the continuous tracking of reactant consumption and product formation without the need for sample quenching and isolation. rsc.org In the synthesis of methyl 4,4-dimethoxybutanoate, this would involve monitoring the disappearance of signals corresponding to starting materials and the concurrent appearance of proton (¹H) and carbon (¹³C) signals characteristic of the final product.

For instance, in a potential synthesis from a precursor like methyl 4-oxobutanoate (B1241810), ¹H NMR spectroscopy could track the disappearance of the aldehyde proton signal (typically around 9.8 ppm) and the emergence of the acetal (B89532) proton signal (a triplet around 4.4 ppm) and the methoxy (B1213986) group signals (two singlets around 3.3 ppm and 3.7 ppm) of this compound. By integrating these peaks over time, a kinetic profile of the reaction can be constructed.

Table 1: Hypothetical ¹H NMR Chemical Shift Changes During Acetal Formation

| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Change Upon Reaction |

|---|---|---|---|

| Methyl 4-oxobutanoate (Reactant) | Aldehyde (-CHO) | ~9.8 | Disappears |

| This compound (Product) | Acetal CH(OCH₃)₂ | ~4.4 | Appears |

| This compound (Product) | Acetal -OCH₃ | ~3.3 | Appears |

| This compound (Product) | Ester -OCH₃ | ~3.7 | Appears |

This table illustrates the expected changes in the ¹H NMR spectrum as a hypothetical reaction from an aldehyde precursor to the acetal product proceeds. These specific shifts are key indicators for monitoring the reaction's progress.

HPLC and LC-MS for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. scielo.bracs.orgresearchgate.net For a moderately polar compound like this compound, a reversed-phase HPLC method, typically employing a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), would be effective for separating the target compound from non-polar or highly polar impurities. gerli.com Purity is determined by integrating the peak area of the analyte relative to the total area of all observed peaks in the chromatogram.

For unambiguous identity confirmation, HPLC is coupled with Mass Spectrometry (LC-MS). coresta.org Electrospray ionization (ESI) is a common technique used in LC-MS that would gently ionize the this compound molecule, allowing for the detection of its molecular ion and common adducts. nih.gov The high mass accuracy of modern mass spectrometers provides definitive confirmation of the elemental composition. Predicted mass spectrometry data for this compound shows several expected adducts that can be used for its identification. uni.lu

Table 2: Predicted LC-MS Adducts for this compound (C₇H₁₄O₄)

| Adduct Ion | Formula | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₇H₁₅O₄]⁺ | 163.0965 |

| [M+Na]⁺ | [C₇H₁₄NaO₄]⁺ | 185.0784 |

| [M+K]⁺ | [C₇H₁₄KO₄]⁺ | 201.0524 |

| [M+NH₄]⁺ | [C₇H₁₈NO₄]⁺ | 180.1230 |

Data sourced from PubChem predictions. uni.lu This table presents the calculated mass-to-charge ratios for common adducts of this compound, which are used to confirm its identity via LC-MS analysis.

Spectroscopic Analysis of Reaction Intermediates

The synthesis of this compound may proceed through various intermediates depending on the chosen synthetic route. One documented pathway involves the reaction of acrolein, carbon monoxide, and methanol, which can generate intermediates such as methyl 4-oxobutanoate and γ-methoxy-γ-butyrolactone. google.com Spectroscopic analysis is critical for identifying and characterizing these transient species.

Methyl 4-oxobutanoate: This key intermediate contains both an ester and an aldehyde functional group. Its presence can be confirmed using:

Infrared (IR) Spectroscopy: Two distinct carbonyl (C=O) stretching bands would be observed; one for the ester (~1735 cm⁻¹) and another for the aldehyde (~1725 cm⁻¹). The aldehyde C-H stretch would also be visible around 2720 cm⁻¹ and 2820 cm⁻¹.

¹³C NMR Spectroscopy: The spectrum would show two carbonyl carbon signals, with the aldehyde carbon appearing significantly downfield (around 200 ppm) and the ester carbon at a higher field (around 174 ppm).

¹H NMR Spectroscopy: A highly deshielded triplet signal for the aldehyde proton would be a definitive indicator, appearing around 9.8 ppm.

γ-Methoxy-γ-butyrolactone: This cyclic hemiacetal ester is another potential intermediate. Its formation would be marked by the disappearance of the aldehyde signals and the appearance of new characteristic signals:

IR Spectroscopy: The aldehyde carbonyl peak would disappear, leaving only the lactone (cyclic ester) carbonyl stretch, typically at a higher frequency (~1770 cm⁻¹) than an acyclic ester.

¹H NMR Spectroscopy: A new signal for the methoxy group on the lactone ring would appear, and the proton on the acetal carbon would show a distinct chemical shift and coupling pattern.

By using a combination of these spectroscopic methods, researchers can build a comprehensive picture of the reaction mechanism, identifying key intermediates and understanding the transformation pathways leading to the final this compound product.

Q & A

Basic Questions

Q. What are the established synthesis methods for Methyl 4,4-dimethoxybutanoate?

- Electrochemical Synthesis : this compound can be synthesized via electrochemical ring-opening of furan-2-carboxylic acid in methanol using a graphite electrode. This method avoids harsh reagents and enables controlled reaction conditions .

- Acid-Catalyzed Esterification : An alternative approach involves refluxing 4-(3,4-dimethoxyphenyl)butanoic acid with methanol and sulfuric acid (H₂SO₄) as a catalyst. This method requires careful temperature control and post-reaction purification .

- Comparison : The electrochemical method offers better selectivity, while the acid-catalyzed route may yield byproducts requiring chromatography for purification.

Q. How can this compound be characterized using spectroscopic methods?

- Structural Identification : Use NMR (¹H and ¹³C) to confirm the ester and acetal functional groups. The SMILES string (COC(CCC(=O)OC)OC) and InChI key (MMRXJPOAPCEDLP-UHFFFAOYSA-N) from databases provide reference standards for spectral matching .

- Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak at m/z 162.184 (C₇H₁₄O₄) and fragmentation patterns consistent with the methoxy and ester groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。